2-cyano-N,N-diethyl-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
2-cyano-N,N-diethyl-3-(4-methoxyphenyl)prop-2-enamide is an organic compound with the molecular formula C15H18N2O2. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by the presence of a cyano group, a methoxyphenyl group, and a prop-2-enamide structure.
Preparation Methods
The synthesis of 2-cyano-N,N-diethyl-3-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of ethyl cyanoacetate with 4-methoxy-3-nitrobenzaldehyde in ethanol . The reaction conditions often include heating under reflux for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-cyano-N,N-diethyl-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under nucleophilic substitution conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions
Scientific Research Applications
2-cyano-N,N-diethyl-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-N,N-diethyl-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-cyano-N,N-diethyl-3-(4-methoxyphenyl)prop-2-enamide can be compared with other similar compounds, such as:
2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid: This compound has a similar structure but lacks the diethylamino group.
2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: This compound contains a chromone ring instead of a methoxyphenyl group
Properties
IUPAC Name |
2-cyano-N,N-diethyl-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-17(5-2)15(18)13(11-16)10-12-6-8-14(19-3)9-7-12/h6-10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANYVQYYGPJFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(C=C1)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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